Cas no 767-66-8 (Benzo[c][1,2,5]thiadiazol-4(1H)-one)

Benzo[c][1,2,5]thiadiazol-4(1H)-one is a heterocyclic compound featuring a fused benzene and thiadiazole ring system, which confers unique electronic and structural properties. This scaffold is of significant interest in medicinal chemistry and materials science due to its electron-deficient nature, making it useful as a building block for optoelectronic materials, pharmaceuticals, and agrochemicals. Its rigid planar structure enhances π-conjugation, facilitating applications in organic semiconductors and fluorescent probes. The compound’s reactivity allows for selective functionalization, enabling tailored derivatives for specific research or industrial applications. High purity grades ensure reproducibility in synthetic and experimental settings.
Benzo[c][1,2,5]thiadiazol-4(1H)-one structure
767-66-8 structure
Product Name:Benzo[c][1,2,5]thiadiazol-4(1H)-one
CAS No:767-66-8
MF:C6H4N2OS
MW:152.173759460449
CID:1090810
PubChem ID:4914673
Update Time:2025-11-02

Benzo[c][1,2,5]thiadiazol-4(1H)-one Chemical and Physical Properties

Names and Identifiers

    • Benzo[c][1,2,5]thiadiazol-4(1H)-one
    • 2,1,3-Benzothiadiazol-4-ol
    • 78902-13-3
    • AKOS003232256
    • HYQIDLQSPAWDSE-UHFFFAOYSA-N
    • VS-09197
    • DTXSID601311325
    • 2,1,3-Benzothiadiazol-2(S(sup IV))-4-ol
    • SCHEMBL5671300
    • 4-Hydroxy-2,1,3-benzothiadiazole
    • 767-66-8
    • 2,1,3-Benzothiadiazol-4-ol, AldrichCPR
    • 2,1,3-benzothiadiazol-4(1h)-one
    • 4-hydroxy-2,1,3-benzthiadiazole
    • SCHEMBL3632810
    • 54377-04-7
    • DTXSID30969479
    • AKOS022176587
    • AKOS006275050
    • 4-hydroxybenzo-2,1,3-thiadiazole
    • BBL029357
    • STK726785
    • G73825
    • benzo[c][1,2,5]thiadiazol-4-ol
    • Inchi: 1S/C6H4N2OS/c9-5-3-1-2-4-6(5)8-10-7-4/h1-3,9H
    • InChI Key: HYQIDLQSPAWDSE-UHFFFAOYSA-N
    • SMILES: S1N=C2C=CC=C(C2=N1)O

Computed Properties

  • Exact Mass: 152.00400
  • Monoisotopic Mass: 152.00443393g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 133
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 74.2Ų

Experimental Properties

  • PSA: 74.25000
  • LogP: 1.39690

Benzo[c][1,2,5]thiadiazol-4(1H)-one Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Benzo[c][1,2,5]thiadiazol-4(1H)-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
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benzo[c][1,2,5]thiadiazol-4(1H)-one
767-66-8 95%
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$660 2021-06-08
Alichem
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$556.64 2023-09-01
Chemenu
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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1715352-100mg
2,1,3-Benzothiadiazol-4-ol
767-66-8 98%
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¥770.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1715352-250mg
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767-66-8 98%
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¥1110.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1715352-1g
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¥2405.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1715352-5g
2,1,3-Benzothiadiazol-4-ol
767-66-8 98%
5g
¥7150.00 2024-07-28
Crysdot LLC
CD11059992-1g
Benzo[c][1,2,5]thiadiazol-4(1H)-one
767-66-8 95+%
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